molecular formula C11H20O4 B14501470 1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol CAS No. 64649-81-6

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol

Katalognummer: B14501470
CAS-Nummer: 64649-81-6
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: RXWDAKAPMKLYFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol is an organic compound characterized by the presence of a dioxolane ring and a butene diol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization or ketalization processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring and butene diol structure contribute to its unique binding properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol is unique due to its specific combination of a dioxolane ring and a butene diol structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

64649-81-6

Molekularformel

C11H20O4

Molekulargewicht

216.27 g/mol

IUPAC-Name

1-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)but-2-ene-1,4-diol

InChI

InChI=1S/C11H20O4/c1-10(2)11(3,4)15-9(14-10)8(13)6-5-7-12/h5-6,8-9,12-13H,7H2,1-4H3

InChI-Schlüssel

RXWDAKAPMKLYFJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(OC(O1)C(C=CCO)O)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.